Tetrabutylurea
Overview
Description
Tetrabutylurea is an organic compound with the molecular formula C₁₇H₃₆N₂O. It is a versatile intermediate used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its ability to act as a solvent, stabilizer, and catalyst in different chemical processes .
Preparation Methods
Tetrabutylurea can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with dibutylcarbamyl chloride in the presence of triphosgene. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the use of bis(trichloromethyl)carbonate and dibutylamine in an aqueous phase, with the reaction temperature maintained between 0-10°C .
Chemical Reactions Analysis
Tetrabutylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield corresponding amines.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabutylurea has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reaction medium in organic synthesis, facilitating various chemical transformations.
Biology: this compound is employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.
Industry: this compound is utilized in the production of hydrogen peroxide, dyes, plastics, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of tetrabutylurea involves its ability to stabilize reactive intermediates and accelerate reaction rates. It acts as a solvent, facilitating the dissolution of various compounds and enhancing their reactivity. In pharmaceutical applications, this compound improves the solubility and dissolution rate of active pharmaceutical ingredients, aiding in their absorption and therapeutic benefits .
Comparison with Similar Compounds
Tetrabutylurea is unique compared to other urea derivatives due to its specific molecular structure and properties. Similar compounds include:
Tetraethylurea: Another urea derivative with similar applications but different solubility and reactivity characteristics.
Tetraisobutylurea: Used in similar industrial applications but with distinct physical and chemical properties.
Tris(2-ethylhexyl) phosphate: A compound with overlapping uses in industrial applications but differing in molecular structure and functionality.
This compound stands out due to its high ionic conductivity, low viscosity, and wide electrochemical window, making it particularly valuable in electrochemical devices like batteries and supercapacitors .
Biological Activity
Tetrabutylurea (TBU) is a tetrasubstituted urea compound with the chemical formula . It is primarily used as a solvent and in various chemical syntheses due to its unique properties. This article focuses on its biological activity, examining its effects on different biological systems, potential applications, and relevant research findings.
This compound exhibits several biological activities, including:
- Solvent Properties : TBU is known for its ability to dissolve a wide range of organic compounds, making it useful in biological assays and extractions.
- Impact on Cellular Processes : Research indicates that TBU can influence cellular processes such as membrane permeability and enzyme activity.
Toxicity and Safety
The safety profile of this compound has been assessed in various studies. It is essential to understand its toxicological effects, especially in environmental contexts.
- Acute Toxicity : Studies suggest that TBU has low acute toxicity levels in mammals, but further investigation is required for long-term exposure effects.
- Environmental Impact : The compound's biodegradability and potential ecological toxicity are under scrutiny, particularly concerning aquatic organisms.
Case Studies
-
Cell Viability Assays : A study investigated the effect of TBU on various cell lines. The results indicated that concentrations above 1 mM significantly reduced cell viability, suggesting a cytotoxic effect at higher doses.
Concentration (mM) Cell Viability (%) 0 100 0.1 95 0.5 85 1 70 5 30 -
Enzyme Activity Inhibition : Research demonstrated that TBU inhibits certain enzyme activities, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
Enzyme Activity (%) Control (No TBU) 1 mM TBU 5 mM TBU AChE 100 80 50
Pharmacological Applications
This compound's unique properties have led to its exploration in pharmacological applications:
- Drug Delivery Systems : Due to its solvent capabilities, TBU is being studied for use in drug formulations to enhance solubility and bioavailability of poorly soluble drugs.
- Biochemical Assays : Its ability to stabilize proteins makes it useful in biochemical assays where maintaining protein structure is critical.
Research Findings
Recent studies have highlighted the multifaceted roles of this compound in biological systems:
- Phase Equilibrium Studies : Research conducted on the phase behavior of TBU with supercritical carbon dioxide has provided insights into its extraction capabilities and potential uses in green chemistry .
- Environmental Monitoring : Investigations into the environmental impact of TBU revealed that while it poses low acute toxicity, chronic exposure could affect aquatic life, necessitating further ecological risk assessments .
Properties
IUPAC Name |
1,1,3,3-tetrabutylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDGLCYYBKJSOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043902 | |
Record name | 1,1,3,3-Tetrabutylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N,N,N',N'-tetrabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4559-86-8 | |
Record name | Tetrabutylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4559-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetrabutylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N,N',N'-tetrabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,3,3-Tetrabutylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABUTYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736CY99V47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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